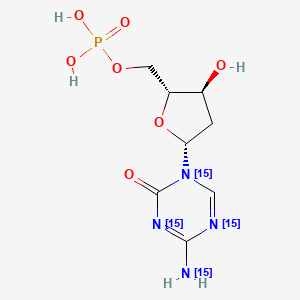
1,5-Dihydroxy Canagliflozin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydroxy Canagliflozin is a derivative of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is known for its ability to inhibit the reabsorption of glucose in the kidneys, thereby promoting glucose excretion through urine and aiding in blood glucose control .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy Canagliflozin involves multiple steps, starting from the basic structure of Canagliflozin. The process typically includes the hydroxylation of Canagliflozin at specific positions to introduce the hydroxyl groups at the 1 and 5 positions. This can be achieved through controlled oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydroxy Canagliflozin undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of ketone groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed
The primary product formed from these reactions is this compound, with potential by-products including partially hydroxylated derivatives and other oxidized forms .
Aplicaciones Científicas De Investigación
1,5-Dihydroxy Canagliflozin has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and method development.
Biology: Studied for its effects on glucose metabolism and renal function.
Medicine: Investigated for its potential therapeutic effects in diabetes management and related complications.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
1,5-Dihydroxy Canagliflozin exerts its effects by inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets involved include the SGLT2 proteins, and the pathways affected are primarily related to glucose metabolism and renal function .
Comparación Con Compuestos Similares
Similar Compounds
Canagliflozin: The parent compound, primarily used in diabetes treatment.
Dapagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose control
Uniqueness
1,5-Dihydroxy Canagliflozin is unique due to its specific hydroxylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SGLT2 inhibitors. This uniqueness can potentially lead to different therapeutic outcomes and applications in research and medicine .
Propiedades
Fórmula molecular |
C24H27FO6S |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C24H27FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-31H,11-12H2,1H3/t19-,21?,22-,23+,24+/m1/s1 |
Clave InChI |
NFDBYLHDFDCVEI-ZJFHNGKCSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(C(C(C(C(CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


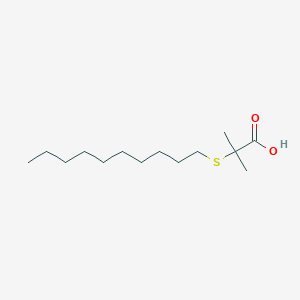
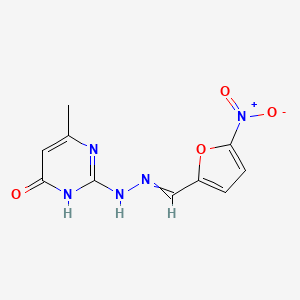

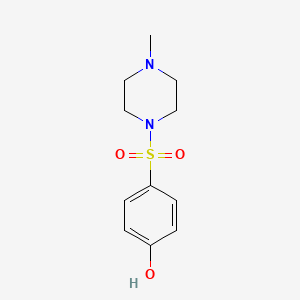
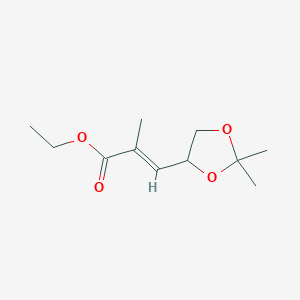


![tert-butyl N-[(3R)-2-oxothiolan-3-yl]carbamate](/img/structure/B13841288.png)
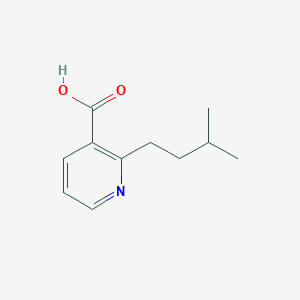
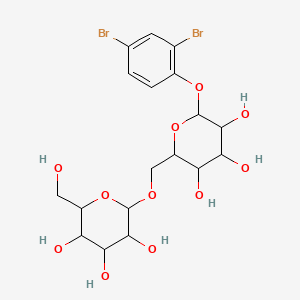
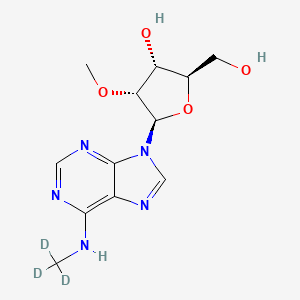

![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)
